Carbamic acid, (((((1,4-dithian-2-ylideneamino)oxy)carbonyl)methylamino)thio)methyl-, (1-methylethylidene)di-4,1-phenylene ester
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Overview
Description
Carbamic acid, (((((1,4-dithian-2-ylideneamino)oxy)carbonyl)methylamino)thio)methyl-, (1-methylethylidene)di-4,1-phenylene ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, a 1,4-dithiane ring, and a phenylene ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((((1,4-dithian-2-ylideneamino)oxy)carbonyl)methylamino)thio)methyl-, (1-methylethylidene)di-4,1-phenylene ester typically involves multiple steps. One common approach is to start with the preparation of the 1,4-dithiane ring, which can be synthesized through the reaction of 1,4-dithiane-2-thione with appropriate reagents. The next step involves the introduction of the carbamic acid moiety, which can be achieved by reacting the 1,4-dithiane derivative with isocyanates under controlled conditions. Finally, the phenylene ester group is introduced through esterification reactions using suitable phenolic compounds and esterification agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((((1,4-dithian-2-ylideneamino)oxy)carbonyl)methylamino)thio)methyl-, (1-methylethylidene)di-4,1-phenylene ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Carbamic acid, (((((1,4-dithian-2-ylideneamino)oxy)carbonyl)methylamino)thio)methyl-, (1-methylethylidene)di-4,1-phenylene ester has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound could be explored for its potential as a drug candidate, particularly in the development of novel therapeutics targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, (((((1,4-dithian-2-ylideneamino)oxy)carbonyl)methylamino)thio)methyl-, (1-methylethylidene)di-4,1-phenylene ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactive functional groups can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modification of the protein’s activity. The pathways involved may include the formation of carbamate or thiocarbamate intermediates, which can further react with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds such as methyl carbamate and ethyl carbamate share the carbamic acid moiety but differ in their substituents and overall structure.
1,4-Dithiane derivatives: Compounds like 1,4-dithiane-2-thione and 1,4-dithiane-2,5-diol have similar dithiane rings but differ in their functional groups.
Phenylene esters: Compounds such as bisphenol A diglycidyl ether and bisphenol S have similar phenylene ester structures but differ in their substituents and applications.
Uniqueness
The uniqueness of carbamic acid, (((((1,4-dithian-2-ylideneamino)oxy)carbonyl)methylamino)thio)methyl-, (1-methylethylidene)di-4,1-phenylene ester lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the 1,4-dithiane ring, carbamic acid moiety, and phenylene ester group in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87767-48-4 |
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Molecular Formula |
C31H38N6O8S6 |
Molecular Weight |
815.1 g/mol |
IUPAC Name |
[4-[2-[4-[[[(Z)-1,4-dithian-2-ylideneamino]oxycarbonyl-methylamino]sulfanyl-methylcarbamoyl]oxyphenyl]propan-2-yl]phenyl] N-[[(Z)-1,4-dithian-2-ylideneamino]oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C31H38N6O8S6/c1-31(2,21-7-11-23(12-8-21)42-27(38)34(3)50-36(5)29(40)44-32-25-19-46-15-17-48-25)22-9-13-24(14-10-22)43-28(39)35(4)51-37(6)30(41)45-33-26-20-47-16-18-49-26/h7-14H,15-20H2,1-6H3/b32-25-,33-26- |
InChI Key |
OEPNTWXGGNCJHX-MKHSXDCDSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)OC(=O)N(SN(C(=O)O/N=C/2\SCCSC2)C)C)(C3=CC=C(C=C3)OC(=O)N(SN(C(=O)O/N=C/4\SCCSC4)C)C)C |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)N(C)SN(C)C(=O)ON=C2CSCCS2)C3=CC=C(C=C3)OC(=O)N(C)SN(C)C(=O)ON=C4CSCCS4 |
Origin of Product |
United States |
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